

Technical Guide to the Spectroscopic Characterization of 5-Cyano-N,N,6-trimethylpicolinamide

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Compound of Interest

Compound Name: 5-Cyano-N,N,6-trimethylpicolinamide

Cat. No.: B7558770

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally-derived spectroscopic data for **5-Cyano-N,N,6-trimethylpicolinamide** could not be located. The following guide presents a hypothetical spectroscopic profile based on the known structure of the molecule, alongside generalized experimental protocols for its characterization. This document is intended to serve as a practical template for the analysis of this and structurally related compounds.

Hypothetical Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Cyano-N,N,6-trimethylpicolinamide**. These predictions are derived from standard chemical shift and frequency correlation tables and are intended to guide the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Provisional Assignment |
|----------------------------------|--------------|-------------|---------------------------------------|
| ~ 8.0 - 8.2 | d | 1H | Pyridine H (position 4) |
| ~ 7.8 - 8.0 | d | 1H | Pyridine H (position 3) |
| ~ 3.1 | s | 6H | N(CH ₃) ₂ |
| ~ 2.6 | s | 3H | Pyridine-CH ₃ (position 6) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Provisional Assignment |
|----------------------------------|----------------------------------|
| ~ 168 | C=O (Amide) |
| ~ 158 | Pyridine C (position 6) |
| ~ 152 | Pyridine C (position 2) |
| ~ 140 | Pyridine C (position 4) |
| ~ 125 | Pyridine C (position 3) |
| ~ 118 | C≡N (Cyano) |
| ~ 115 | Pyridine C (position 5) |
| ~ 38 | N(CH ₃) ₂ |
| ~ 24 | Pyridine-CH ₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm ⁻¹) | Intensity | Functional Group Assignment |
|-------------------------------|---------------|---------------------------------|
| ~ 2230 - 2210 | Medium | C≡N (Nitrile) stretch |
| ~ 1680 - 1630 | Strong | C=O (Amide) stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~ 1400 - 1350 | Medium | C-H bend (methyl groups) |
| ~ 1300 - 1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Provisional Assignment |
|----------------------------|--|
| ~ 189.11 | [M] ⁺ (Molecular Ion) |
| ~ 145.08 | [M - N(CH ₃) ₂] ⁺ |
| ~ 117.06 | [M - C(O)N(CH ₃) ₂] ⁺ |
| ~ 44.05 | [N(CH ₃) ₂] ⁺ |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for a novel compound such as **5-Cyano-N,N,6-trimethylpicolinamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

2.1.1 Sample Preparation

- Weigh approximately 5-10 mg of the solid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).^[1] Deuterated solvents are used to avoid large solvent signals in ^1H NMR spectra.^[2]
- Ensure the solution is homogeneous and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.^{[1][3]}
- Cap the NMR tube securely to prevent solvent evaporation.^[3]

2.1.2 Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 300-700 MHz).^{[4][5]}
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 8-16 scans, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Reference: The residual solvent peak (e.g., CDCl_3 at 7.26 ppm) is typically used for calibration, with Tetramethylsilane (TMS) as the conventional 0 ppm reference.^[6]
- ^{13}C NMR Parameters:
 - Pulse Sequence: Standard single-pulse with proton decoupling.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .^[5]
 - Relaxation Delay: 2-5 seconds. For quantitative analysis, longer delays (5 times the longest T1) are necessary.^[5]

2.1.3 Data Processing The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phase-corrected, baseline-corrected, and referenced. Integration of the peaks in the ^1H NMR spectrum provides the relative ratios of protons.^[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

2.2.1 Sample Preparation (ATR Method) Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[\[8\]](#)[\[9\]](#)

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[\[10\]](#)
- Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.[\[11\]](#)
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[9\]](#)[\[11\]](#)

2.2.2 Data Acquisition

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[\[12\]](#)
- Parameters:
 - Spectral Range: Typically 4000-400 cm^{-1} .[\[13\]](#)
 - Resolution: 4 cm^{-1} .[\[14\]](#)
 - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
 - Background: A background spectrum of the empty, clean ATR crystal must be collected before the sample spectrum and is automatically subtracted.[\[13\]](#)

2.2.3 Data Processing The instrument's software performs a Fourier Transform on the interferogram to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).[\[12\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

2.3.1 Sample Preparation

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]
- Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.[15]
- Ensure the final solution is free of particulates by filtering if necessary. High concentrations of non-volatile buffers or salts should be avoided, especially for electrospray ionization.[15]

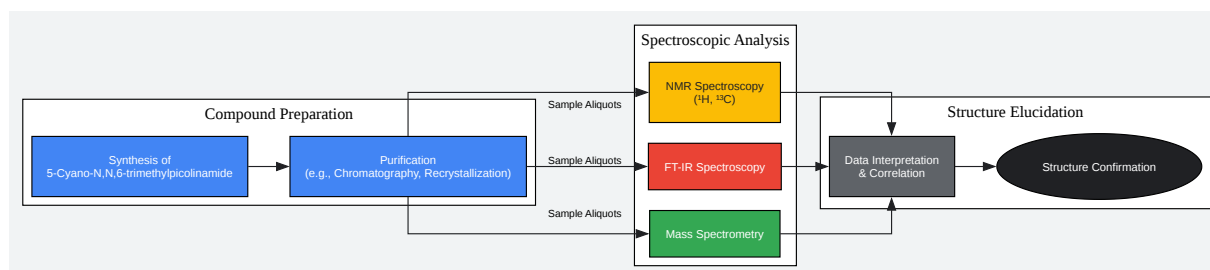
2.3.2 Data Acquisition

- Instrument: A mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).[16][17]
- ESI-MS Parameters (for LC-MS):
 - Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Introduction: The sample is introduced via direct infusion or through a liquid chromatography (LC) system.[18]
- EI-MS Parameters (for GC-MS or direct probe):
 - Ionization Energy: Standard 70 eV.
 - Introduction: The sample must be volatile enough to be introduced into the high-vacuum source, often via a heated direct insertion probe or gas chromatography (GC).[19]

2.3.3 Data Processing The detector measures the abundance of ions at each mass-to-charge ratio (m/z). The resulting mass spectrum plots relative intensity against m/z, revealing the molecular ion and characteristic fragment ions.[17]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like **5-Cyano-N,N,6-trimethylpicolinamide**.



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Caption: Workflow for the spectroscopic characterization of a novel compound.

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